molecular formula C15H16F2N2O2 B2639148 3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide CAS No. 1788677-71-3

3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Cat. No.: B2639148
CAS No.: 1788677-71-3
M. Wt: 294.302
InChI Key: YKFPUEPAFREXOJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1-methyl-1H-pyrrole scaffold, a privileged structure in the design of bioactive molecules. Pyrrole-based compounds are extensively investigated as epigenetic modulators, particularly for their role as inhibitors of histone deacetylases (HDACs), which are critical targets in oncology and cellular differentiation studies . The molecular architecture of this reagent, which incorporates a benzamide linker with 3,4-difluoro substitutions and a hydroxypropyl chain, is engineered to interact with specific enzymatic pockets. The difluorobenzoyl group enhances binding affinity and metabolic stability, while the hydroxypropyl chain contributes to optimal molecular spacing and solubility. This structure is highly amenable to further chemical exploration, making it a valuable precursor for developing targeted protein degraders (PROTACs) and other bifunctional small-molecule therapeutics . Its primary research utility lies in the synthesis of novel compounds for probing biological mechanisms and evaluating new therapeutic strategies for various diseases. Researchers utilize this scaffold to create molecular tools for studying cell proliferation, differentiation, and epigenetic regulation.

Properties

IUPAC Name

3,4-difluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c1-19-8-2-3-13(19)14(20)6-7-18-15(21)10-4-5-11(16)12(17)9-10/h2-5,8-9,14,20H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFPUEPAFREXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluorobenzoyl chloride with an appropriate amine derivative, followed by cyclization to introduce the pyrrole ring. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituents, synthetic routes, and functional attributes.

Substituent Effects on Reactivity and Function

  • Fluorination Patterns: The target compound’s 3,4-difluoro substitution likely increases electron-withdrawing effects compared to the mono-fluoro (2-fluoro) and non-fluorinated (3-methyl) analogs. The pentafluoro analog () exhibits extreme lipophilicity and steric hindrance, which may reduce solubility but improve membrane permeability in biological contexts .
  • Side Chain Diversity: The target’s pyrrole-containing hydroxypropyl chain contrasts with the dimethyl-substituted ethanolamine in and the bicyclic terpene in . Pyrroles are known for π-π stacking and metal coordination, suggesting applications in catalysis or supramolecular chemistry . The chromen-2-yl-pyrazolo-pyrimidine side chain in introduces a fused heterocyclic system, which is structurally complex and likely bioactive (e.g., kinase or demethylase inhibition) .

Biological Activity

3,4-Difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1787880-75-4
  • Molecular Weight : 330.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the difluoro group enhances its lipophilicity, which may improve membrane permeability and bioavailability. The hydroxyl group contributes to hydrogen bonding with target proteins, potentially influencing binding affinity and specificity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrrole have shown efficacy against viruses such as HIV and herpes simplex virus (HSV). The compound's structure suggests potential activity against viral replication through inhibition of key viral enzymes.

Anticancer Properties

Research has demonstrated that related compounds can inhibit cancer cell proliferation. In vitro studies have reported that certain benzamide derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Study 1: Antiviral Efficacy

A study published in MDPI investigated the antiviral potential of pyrrole derivatives, revealing that compounds with structural similarities to this compound demonstrated significant inhibition of viral plaque formation in HSV-infected cells. The most potent derivative showed an IC50 value of 0.2 µM against HSV, indicating strong antiviral activity .

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation, a series of benzamide derivatives were tested for their anticancer effects on human breast cancer cells. The results indicated that compounds with similar functional groups to this compound exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntiviralHSV0.2
AnticancerBreast Cancer Cells10 - 30

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